(E)-3-(2-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid
Overview
Description
(E)-3-(2-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid is a useful research compound. Its molecular formula is C12H13BrO4 and its molecular weight is 301.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, which share a structural relationship with (E)-3-(2-Bromo-4-ethoxy-5-methoxyphenyl)acrylic acid, have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality inherent to cinnamic acids provides multiple reactive sites for chemical modifications, leading to various derivatives with potential antitumor efficacy. Research over the last two decades has significantly focused on exploring the antitumor capabilities of these derivatives, recognizing them as both traditional and innovative antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Biotechnological Routes from Biomass
Lactic acid, produced from the fermentation of biomass sugars, serves as a precursor for several valuable chemicals, including acrylic acid. Biotechnological routes for converting lactic acid into potentially useful chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester highlight the significance of biomass-derived materials in sustainable chemistry. These routes offer "greener" alternatives to chemical syntheses, with the potential to replace conventional methods in the future, thereby aligning with sustainable development goals (Gao, Ma, & Xu, 2011).
Biomedical Applications of Acrylic Acid Plasma Polymerization
The plasma polymerization of organic compounds like acrylic acid has proven effective for creating thin films with specific surface chemistries, useful for biomedical applications. These polymer layers, particularly those containing carboxylic acid functional groups, are attractive for stimulating cell adhesion and proliferation, indicating potential applications in tissue regeneration and biomolecule immobilization. The non-invasive and solvent-free nature of non-thermal plasma as a technique for surface modification underscores the importance of acrylic acid derivatives in advancing biomedical materials (Bitar, Cools, De Geyter, & Morent, 2018).
Properties
IUPAC Name |
3-(2-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h4-7H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTZWQDMSMBMPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358116 | |
Record name | 3-(2-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423753-00-8 | |
Record name | 3-(2-bromo-4-ethoxy-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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